Sodium acetate C-11
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Overview
Description
Sodium Acetate C 11 is a compound where a portion of the carboxyl molecules are labeled with radioactive carbon-11. This compound is primarily used in medical imaging, particularly in positron emission tomography (PET) scans. The radioactive carbon-11 isotope has a half-life of approximately 20 minutes, making it suitable for short-term diagnostic procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Acetate C 11 can be synthesized by reacting methylmagnesium bromide or chloride with carbon-11 dioxide. This reaction yields a radiochemical product with high specific activity and purity. The reaction typically takes about 20 minutes and results in a radiochemical yield of around 72% .
Industrial Production Methods: The production of Sodium Acetate C 11 is usually carried out on-site due to the short half-life of carbon-11. Automated systems are often employed to ensure high radiochemical yields and purity. The compound is stable at a pH between 4.5 and 8.5 for up to 2 hours at room temperature .
Chemical Reactions Analysis
Types of Reactions: Sodium Acetate C 11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Substitution: It can react with alkyl halides to form esters.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Substitution: Typically involves alkyl halides like bromoethane.
Major Products:
Oxidation: Produces carbon dioxide and water.
Substitution: Forms esters such as ethyl acetate.
Scientific Research Applications
Sodium Acetate C 11 has a wide range of applications in scientific research:
Chemistry: Used as a PET radiotracer for imaging cancer cells and studying myocardial oxidative metabolism.
Biology: Helps in understanding cellular proliferation rates by incorporating into cellular membranes.
Medicine: Utilized in PET scans to diagnose various conditions, including cancer and heart diseases.
Industry: Employed in the synthesis of nanoparticles and as a buffer in various chemical reactions
Mechanism of Action
The primary mechanism of action for Sodium Acetate C 11 involves its conversion to acetyl-CoA by acetyl-CoA synthetase. This conversion occurs in the cytosol and mitochondria. In cancer cells, acetyl-CoA is incorporated into fatty acids and cellular membranes, while in normal myocardium, it is oxidized through the tricarboxylic acid cycle to carbon dioxide and water .
Comparison with Similar Compounds
- Sodium Formate
- Sodium Propionate
- Potassium Acetate
- Calcium Acetate
Comparison:
- Sodium Formate: Similar in being a sodium salt but differs in its use and chemical properties.
- Sodium Propionate: Also a sodium salt but primarily used as a food preservative.
- Potassium Acetate: Similar buffering properties but used in different industrial applications.
- Calcium Acetate: Used as a phosphate binder in medicine, differing in its primary applications .
Sodium Acetate C 11 stands out due to its radioactive labeling, making it uniquely suitable for PET imaging and other diagnostic applications.
Properties
CAS No. |
50961-06-3 |
---|---|
Molecular Formula |
C2H3NaO2 |
Molecular Weight |
81.035 g/mol |
IUPAC Name |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2-1; |
InChI Key |
VMHLLURERBWHNL-WOPVPFJQSA-M |
Isomeric SMILES |
C[11C](=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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